molecular formula C21H10ClF4NO3 B12153236 2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}-6-fluoroquinoline-4-carboxylic acid

2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}-6-fluoroquinoline-4-carboxylic acid

Cat. No.: B12153236
M. Wt: 435.8 g/mol
InChI Key: QTMXCJNSANWDAJ-UHFFFAOYSA-N
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Description

2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}-6-fluoroquinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a furan ring, a chloro-trifluoromethylphenyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}-6-fluoroquinoline-4-carboxylic acid typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Chloro-Trifluoromethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction where the furan ring is reacted with 4-chloro-3-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Quinoline Synthesis: The quinoline core can be constructed using a Skraup synthesis, where aniline derivatives are reacted with glycerol and sulfuric acid.

    Final Coupling: The furan and quinoline moieties are coupled together using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-diones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly for its potential antibacterial, antifungal, and anticancer properties.

    Biological Studies: The compound can be used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate the mechanisms of action of quinoline-based drugs.

    Industrial Applications: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}-6-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as DNA gyrase and topoisomerase IV, which are crucial enzymes for DNA replication in bacteria. By inhibiting these enzymes, the compound can prevent bacterial cell division and growth. Additionally, its interaction with cellular receptors and enzymes can trigger various signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline core.

    Norfloxacin: Another fluoroquinolone with a different substitution pattern.

    Levofloxacin: A third-generation fluoroquinolone with enhanced activity.

Uniqueness

2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}-6-fluoroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the furan ring and the chloro-trifluoromethylphenyl group can enhance its binding affinity to biological targets and improve its pharmacokinetic profile compared to other fluoroquinolones.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H10ClF4NO3

Molecular Weight

435.8 g/mol

IUPAC Name

2-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-fluoroquinoline-4-carboxylic acid

InChI

InChI=1S/C21H10ClF4NO3/c22-15-3-1-10(7-14(15)21(24,25)26)18-5-6-19(30-18)17-9-13(20(28)29)12-8-11(23)2-4-16(12)27-17/h1-9H,(H,28,29)

InChI Key

QTMXCJNSANWDAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C3=NC4=C(C=C(C=C4)F)C(=C3)C(=O)O)C(F)(F)F)Cl

Origin of Product

United States

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